Diethyl 6-methoxy-2-naphthylmalonate

Description

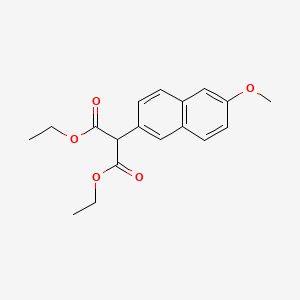

Structure

2D Structure

3D Structure

Properties

CAS No. |

57351-06-1 |

|---|---|

Molecular Formula |

C18H20O5 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

diethyl 2-(6-methoxynaphthalen-2-yl)propanedioate |

InChI |

InChI=1S/C18H20O5/c1-4-22-17(19)16(18(20)23-5-2)14-7-6-13-11-15(21-3)9-8-12(13)10-14/h6-11,16H,4-5H2,1-3H3 |

InChI Key |

XZVSMKUPPVZOEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 6 Methoxy 2 Naphthylmalonate

Classical and Contemporary Ester Condensation Approaches

Ester condensation reactions, particularly the Claisen condensation and its variants, represent a fundamental approach to the formation of β-keto esters and related structures, including malonates. These reactions involve the base-mediated coupling of an ester with another carbonyl compound.

One potential, though less commonly documented, pathway to a derivative related to diethyl 6-methoxy-2-naphthylmalonate involves the base-mediated condensation of a cyclic ketone precursor, 6-methoxy-1-tetralone, with diethyl carbonate. This approach is an adaptation of the general acylation of ketone enolates. In this reaction, a strong base is used to deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group would yield a β-keto ester.

The general mechanism for the acylation of a ketone with diethyl carbonate is as follows:

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts a proton from the α-carbon of 6-methoxy-1-tetralone.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of diethyl carbonate.

Elimination: The tetrahedral intermediate eliminates an ethoxide ion to form the β-keto ester.

It is important to note that this would yield a β-keto ester attached to the tetralone ring. Further chemical transformations, such as dehydrogenation of the tetralone ring to a naphthalene (B1677914) system, would be necessary to arrive at a structure more closely resembling the target compound. The efficiency of such a condensation is influenced by the choice of base and reaction conditions. For instance, the use of sodium hydride in a non-protic solvent like benzene (B151609) can be effective for promoting the condensation of cyclic ketones with diethyl carbonate.

| Reactants | Base | Solvent | Product Type |

| Cyclic Ketone | Sodium Hydride | Benzene | 2-Carbethoxycycloalkanone |

| Ketone | Alkoxide | Alcohol | β-ketoester |

This table illustrates typical components in the base-mediated condensation of ketones with carbonates.

A more direct application of the Claisen condensation involves the use of a naphthyl ketone, such as 2-acetyl-6-methoxynaphthalene (B28280), as the starting material. This approach falls under the category of mixed Claisen condensations, where a ketone enolate reacts with an ester. libretexts.orgopenstax.org In this case, the enolate of 2-acetyl-6-methoxynaphthalene would be generated using a suitable base and then reacted with an appropriate electrophile like diethyl oxalate (B1200264) or diethyl carbonate.

When reacting with diethyl oxalate, the initial product is a diketo ester. Subsequent decarbonylation, often achieved by heating, would yield the desired malonate derivative. A key consideration in this type of reaction is the choice of base, which must be strong enough to deprotonate the ketone but should not interfere with the ester functionalities through saponification. Sodium ethoxide is a commonly used base for this purpose.

Alternatively, direct acylation with diethyl carbonate can furnish a β-keto ester. The reactivity of ketones in such condensations is well-established, and the principles can be extended to naphthyl ketones.

| Starting Material | Reagent | Reaction Type | Intermediate/Product |

| 2-Acetyl-6-methoxynaphthalene | Diethyl oxalate | Mixed Claisen Condensation | Diketo ester |

| 2-Acetyl-6-methoxynaphthalene | Diethyl carbonate | Acylation of Ketone Enolate | β-keto ester |

This table outlines potential Claisen condensation-based strategies for the synthesis of this compound precursors.

Strategies Involving 2-(6-Methoxy-2-naphthyl)acetic Acid Derivatives

Another major synthetic avenue starts from pre-formed naphthalene structures bearing a side chain that can be elaborated into the malonate moiety. 2-(6-Methoxy-2-naphthyl)acetic acid is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug Naproxen and serves as a logical precursor. nih.gov

Direct conversion of 2-(6-methoxy-2-naphthyl)acetic acid to this compound is not a straightforward esterification. Instead, this pathway would likely involve a multi-step sequence. A plausible route would be the α-carboxylation of an ester derivative of the starting acetic acid. For instance, the methyl or ethyl ester of 2-(6-methoxy-2-naphthyl)acetic acid could be treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate could then be trapped with an electrophilic source of a carboxyl group, such as ethyl chloroformate, to introduce the second ester group, thereby forming the malonate.

This malonic ester synthesis approach is a powerful method for the preparation of substituted acetic acids and their derivatives.

An alternative strategy involves the activation of the carboxylic acid group of 2-(6-methoxy-2-naphthyl)acetic acid by converting it to an acyl halide, typically the acetyl chloride. This highly reactive intermediate can then be used to acylate the enolate of diethyl malonate.

The synthesis would proceed as follows:

Formation of the Acyl Chloride: 2-(6-Methoxy-2-naphthyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 2-(6-methoxy-2-naphthyl)acetyl chloride.

Formation of Malonate Enolate: Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to generate its enolate.

Acylation: The 2-(6-methoxy-2-naphthyl)acetyl chloride is then added to the solution of the diethyl malonate enolate. The enolate acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the target this compound.

This method benefits from the high reactivity of the acyl chloride, which facilitates the C-acylation of the malonate enolate. Studies have shown that the acylation of diethyl malonate with acid chlorides can be efficiently carried out in the presence of a Lewis acid like magnesium chloride and a tertiary amine base. lookchem.com

| Precursor | Reagent(s) | Key Intermediate | Final Product |

| 2-(6-Methoxy-2-naphthyl)acetic acid ester | 1. LDA2. Ethyl chloroformate | Ester enolate | This compound |

| 2-(6-Methoxy-2-naphthyl)acetic acid | 1. SOCl₂2. Diethyl malonate, NaOEt | 2-(6-Methoxy-2-naphthyl)acetyl chloride | This compound |

This table summarizes the synthetic strategies starting from 2-(6-Methoxy-2-naphthyl)acetic acid derivatives.

Multi-Step Syntheses Incorporating Naphthalene Functionalization

Palladium-catalyzed α-arylation of malonates with aryl halides is another powerful method for creating the aryl-malonate bond. researchgate.net These modern cross-coupling reactions provide a versatile and often high-yielding alternative to more traditional condensation methods, and are compatible with a wide range of functional groups.

Construction from 2-Naphthol (B1666908) and Substituted Naphthalene Halides

A fundamental approach to the synthesis of this compound begins with the readily available starting material, 2-Naphthol. This pathway involves the strategic introduction of substituents and the formation of key intermediates such as Grignard reagents and boronic esters.

The synthesis of the key intermediate, 6-Bromo-2-methoxynaphthalene, can be achieved from 2-naphthol through a two-step process involving bromination and subsequent methylation. orgsyn.orggoogle.com One process involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol (B32079) and subsequent methylation to give 6-bromo-2-methoxynaphthalene. google.com

Once 6-Bromo-2-methoxynaphthalene is obtained, a Grignard reagent can be formed by reacting it with magnesium metal in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). orgsyn.org The use of THF is advantageous as it facilitates the dissolution of the relatively insoluble bromide and solvates the Grignard reagent. orgsyn.org The formation of the Grignard reagent is a critical step, enabling subsequent carbon-carbon bond-forming reactions.

Table 1: Grignard Reagent Formation

| Reactant | Reagent | Solvent | Product |

|---|

This organometallic intermediate is highly reactive and serves as a powerful nucleophile in the construction of the target molecule's carbon skeleton.

An alternative and often higher-yielding method for introducing a hydroxyl group onto the naphthalene ring involves the use of boronic ester intermediates. orgsyn.org The Grignard reagent, (6-Methoxy-2-naphthyl)magnesium bromide, is reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. orgsyn.org This reaction forms an arylboronic ester.

The subsequent step involves the oxidative workup of the boronic ester, typically with hydrogen peroxide in the presence of an acid, to yield 6-methoxy-2-naphthol. orgsyn.org This indirect oxidation of the Grignard reagent through a boronic ester intermediate has been shown to nearly double the yield of the resulting phenol (B47542) compared to direct oxidation. orgsyn.org

Table 2: Boronic Ester Intermediate Synthesis

| Reactant | Reagent(s) | Intermediate | Product |

|---|

This method provides an efficient route to a key precursor for further functionalization.

Oxidative and Reductive Transformations on the Naphthalene Ring System

Another major synthetic strategy involves the modification of existing functional groups on the naphthalene ring through oxidation and reduction reactions. These transformations are crucial for introducing the desired side chains required for the final malonate structure.

2-Acetyl-6-methoxynaphthalene is a key intermediate that can be synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.orggoogle.com The choice of solvent, such as nitrobenzene, is important to direct the acylation to the desired 6-position. orgsyn.org

This acetyl derivative serves as a versatile precursor for various transformations. For instance, it can be converted to other functional groups necessary for building the malonate side chain.

A multi-step synthesis can be employed to convert 2-Acetyl-6-methoxynaphthalene into 6-Methoxy-2-naphthaldehyde. oriprobe.com This process begins with the oxidation of 2-acetyl-6-methoxynaphthalene using sodium hypochlorite (B82951) to form 6-methoxy-2-naphthoic acid. oriprobe.com The resulting carboxylic acid is then esterified, for example with methanol (B129727) and sulfuric acid, to produce the corresponding methyl ester. oriprobe.com

Subsequent reduction of the ester group, for instance with Red-Al, yields 6-methoxy-2-naphthyl methanol. oriprobe.com The final step is a selective oxidation of the primary alcohol to the aldehyde, 6-Methoxy-2-naphthaldehyde, using a mild oxidizing agent like manganese dioxide. oriprobe.com This sequence provides a key building block for the eventual introduction of the malonate group.

Table 3: Synthesis of 6-Methoxy-2-naphthaldehyde

| Starting Material | Reagent(s) | Intermediate(s) | Final Product |

|---|

Precursor Generation from 6-Methoxy-2-tetralone

An alternative synthetic route involves the use of 6-Methoxy-2-tetralone as a precursor. This tetralone can be synthesized through various methods, including the Birch reduction of 6-methoxy-2-naphthol. orgsyn.orgorgsyn.org Another approach involves the reaction of (4-methoxyphenyl)acetyl chloride with ethylene (B1197577) in the presence of aluminum chloride. orgsyn.org

Once 6-Methoxy-2-tetralone is obtained, it can undergo a series of reactions to introduce the necessary functional groups and ultimately form the naphthalene ring system with the desired malonate side chain.

Chemical Reactivity and Derivatization of Diethyl 6 Methoxy 2 Naphthylmalonate

Reactions at the Active Methylene (B1212753) Center of the Malonate Moiety

The carbon atom situated between the two carbonyl groups of the malonate moiety is known as the active methylene center. The protons attached to this carbon exhibit significant acidity due to the electron-withdrawing nature of the adjacent ester groups, which stabilize the resulting carbanion through resonance. This property is the cornerstone of the compound's versatility in forming new carbon-carbon and carbon-heteroatom bonds.

Alkylation Reactions for Carbon-Carbon Bond Formation

The generation of a carbanion at the active methylene center through the use of a suitable base facilitates its reaction with various electrophiles, particularly alkyl halides, leading to the formation of new carbon-carbon bonds.

The alkylation of diethyl 6-methoxy-2-naphthylmalonate can be controlled to yield either mono- or di-alkylated products. The choice of base, solvent, temperature, and stoichiometry of the reactants plays a crucial role in determining the outcome of the reaction.

For mono-alkylation , a common strategy involves the use of one equivalent of a base, such as sodium ethoxide in ethanol, to generate the enolate, followed by the addition of one equivalent of an alkylating agent (e.g., an alkyl halide). The reaction proceeds via an SN2 mechanism.

| Reactant 1 | Base | Alkylating Agent | Product |

| This compound | Sodium Ethoxide | Methyl Iodide | Diethyl 2-(6-methoxy-2-naphthyl)-2-methylmalonate |

| This compound | Potassium Carbonate | Ethyl Bromide | Diethyl 2-ethyl-2-(6-methoxy-2-naphthyl)malonate |

Di-alkylation can be achieved by using a stronger base or a second equivalent of base and alkylating agent after the initial mono-alkylation. Alternatively, using a significant excess of the alkylating agent and a strong base from the outset can favor the formation of the di-substituted product.

| Reactant 1 | Base (Excess) | Alkylating Agent (Excess) | Product |

| This compound | Sodium Hydride | Methyl Iodide | Diethyl 2,2-dimethyl-2-(6-methoxy-2-naphthyl)malonate |

The alkylation of this compound to introduce a chiral center necessitates the use of stereocontrol strategies. As the malonate itself is prochiral, the introduction of a substituent at the active methylene position creates a stereocenter. Achieving enantioselectivity in this process is a key challenge and an area of active research.

One approach involves the use of a chiral auxiliary. By chemically attaching a chiral molecule to the malonate, the steric and electronic properties of the auxiliary can direct the incoming electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. After the alkylation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Another advanced strategy is the use of catalytic enantioselective alkylation. nih.gov This involves a chiral catalyst, often a metal complex with a chiral ligand, that complexes with the enolate. This chiral environment influences the trajectory of the electrophile, resulting in an asymmetric synthesis. While general methods for the catalytic enantioselective alkylation of prochiral enolates have been developed, specific applications to this compound are not extensively documented in readily available literature. nih.gov

Condensation Reactions with Carbonyl Compounds

The active methylene group of this compound can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. amazonaws.comorganic-chemistry.org This reaction is typically catalyzed by a weak base, such as an amine or its salt.

The mechanism involves the deprotonation of the malonate to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is then protonated, and subsequent dehydration yields an α,β-unsaturated product.

For example, in a reaction with an aromatic aldehyde like benzaldehyde, the product would be diethyl 2-(6-methoxy-2-naphthyl)-3-phenylacrylate.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzaldehyde | Piperidine | Diethyl 2-(6-methoxy-2-naphthyl)-3-phenylacrylate |

| This compound | Acetone | Pyrrolidine | Diethyl 2-(6-methoxy-2-naphthyl)-3-methylbut-2-enoate |

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a catalyst, can lead to concomitant decarboxylation if one of the ester groups is hydrolyzed to a carboxylic acid. organic-chemistry.org

Halogenation and Other Electrophilic Substitutions

The enolate of this compound can also react with electrophilic halogenating agents to introduce a halogen atom at the active methylene position. Common reagents for this purpose include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.

This reaction is an example of an electrophilic substitution at the α-carbon. The resulting α-halo malonates are versatile intermediates for further synthetic transformations.

Hydrolytic and Decarboxylative Transformations

The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions. This transformation is a critical step in the synthesis of Naproxen.

Hydrolysis of the diester, typically under basic conditions using a reagent like sodium or potassium hydroxide (B78521), followed by acidification, yields the corresponding dicarboxylic acid: 6-methoxy-2-naphthylmalonic acid.

Subsequent decarboxylation of the malonic acid derivative is readily achieved by heating. The presence of two carboxylic acid groups on the same carbon atom facilitates the loss of carbon dioxide, leading to the formation of 2-(6-methoxy-2-naphthyl)acetic acid. If the malonate has been previously alkylated, for instance with a methyl group, this hydrolysis and decarboxylation sequence will yield the corresponding α-substituted carboxylic acid, which is the core structure of Naproxen.

Conversion to 2-(6-Methoxy-2-naphthyl)acetic Acid

The conversion of this compound to 2-(6-methoxy-2-naphthyl)acetic acid is a standard transformation for malonic esters, involving two primary steps: hydrolysis (saponification) of the ester groups, followed by decarboxylation. This process is a fundamental route to synthesize α-aryl acetic acids, a class of compounds with significant interest. 2-(6-Methoxy-2-naphthyl)acetic acid, the active metabolite of the prodrug nabumetone, is a notable example. nih.gov

The reaction typically proceeds by treating the diethyl malonate derivative with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This step hydrolyzes both ethyl ester groups to form the corresponding dicarboxylate salt. Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate groups to yield the unstable 6-methoxy-2-naphthylmalonic acid. prepchem.com

Upon gentle heating, this disubstituted malonic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide to furnish the final product, 2-(6-methoxy-2-naphthyl)acetic acid. prepchem.com The driving force for this reaction is the formation of a stable enol intermediate, which then tautomerizes to the more stable carboxylic acid.

Reaction Scheme:

Saponification: this compound + 2 NaOH → Sodium 6-methoxy-2-naphthylmalonate + 2 EtOH

Acidification & Decarboxylation: Sodium 6-methoxy-2-naphthylmalonate + 2 HCl → [6-Methoxy-2-naphthylmalonic Acid] → 2-(6-Methoxy-2-naphthyl)acetic acid + CO₂ + 2 NaCl

This synthetic pathway is a classic application of malonic ester synthesis to produce substituted acetic acids.

Selective Decarboxylation Pathways

Selective decarboxylation, often referred to as dealkoxycarbonylation, involves the removal of only one of the two ester groups from a malonic ester derivative. This transformation is valuable for synthesizing α-aryl esters, which are important intermediates in their own right. The most common method for achieving this is the Krapcho decarboxylation.

This reaction typically involves heating the malonic ester in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like sodium chloride or lithium chloride and a small amount of water. The salt-assisted, nucleophilic cleavage of one of the ester groups, followed by protonation, results in the monoester product.

For this compound, this process would yield ethyl 2-(6-methoxy-2-naphthyl)acetate. This selective transformation avoids the formation of the free carboxylic acid and provides a direct route to the corresponding ester, which can be useful for subsequent reactions or as a final target molecule. In some palladium-catalyzed reactions, this dealkoxycarbonylation can occur in situ. rsc.org

Metal-Catalyzed Transformations and Coupling Reactions

Copper-Promoted Coupling Reactions with Aryl Halides

The α-carbon of diethyl malonate derivatives is nucleophilic and can participate in coupling reactions with aryl halides. Copper-catalyzed systems have proven effective for the α-arylation of diethyl malonate. nih.gov This reaction, a variation of the Hurtley reaction, provides a direct method for forming a carbon-carbon bond between an aryl group and the malonate moiety. nih.gov

A general and mild method for this transformation involves the use of copper(I) iodide (CuI) as the catalyst, a ligand such as 2-phenylphenol, and a base like cesium carbonate (Cs₂CO₃). acs.orgorganic-chemistry.org The reaction couples an aryl iodide with diethyl malonate in good to excellent yields under relatively mild conditions (e.g., 70 °C in THF). acs.orgresearchgate.net The use of a ligand is often crucial to facilitate the reaction and prevent side product formation. organic-chemistry.org This methodology is compatible with a wide range of functional groups that might not be tolerated in palladium-catalyzed systems. acs.org

While this reaction is typically performed on unsubstituted diethyl malonate, the principles apply to substituted derivatives like this compound, which could be coupled with various aryl halides at its activated α-carbon.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|

| CuI (5 mol%) | 2-Phenylphenol (10 mol%) | Cs₂CO₃ | THF | 70 | Good to Excellent |

| CuI (10 mol%) | L-Proline (20 mol%) | Cs₂CO₃ | DMSO | 40-50 | Good to Excellent |

Palladium-Catalyzed Processes for Arylation and Related Coupling (general malonate reactivity)

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, and the α-arylation of malonic esters is a well-established process. nih.govacs.org These reactions typically involve the coupling of an aryl bromide or chloride with the enolate of the malonate, generated in situ by a base.

The success of these reactions often hinges on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. Sterically hindered and electron-rich alkylphosphine ligands are particularly effective. nih.govacs.org For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bulky biphenyl-based phosphines have been shown to be highly active, enabling the coupling of a wide variety of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, with diethyl malonate. nih.gov

These catalyst systems facilitate the key steps of oxidative addition, transmetalation (or enolate coordination), and reductive elimination that constitute the catalytic cycle. While these methods have been developed for diethyl malonate itself, the reactivity is general and directly applicable to substituted derivatives such as this compound for the synthesis of more complex, poly-aromatic structures.

| Palladium Source | Ligand | Aryl Halide Scope |

|---|---|---|

| Pd(OAc)₂ or Pd₂ (dba)₃ | P(t-Bu)₃ | Aryl Bromides & Chlorides |

| Pd(OAc)₂ | Bulky, electron-rich biphenylphosphines | Aryl Bromides & Chlorides |

| Pd(OAc)₂ | (1-Ad)P(t-Bu)₂ (Adamantyl-based) | Aryl Bromides & Chlorides |

Strategic Applications of Diethyl 6 Methoxy 2 Naphthylmalonate in Organic Synthesis

Building Block for 2-(6-Methoxy-2-naphthyl)propionic Acid Derivatives

One of the most significant applications of diethyl 6-methoxy-2-naphthylmalonate is its role as a precursor in the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid and its derivatives. This class of compounds includes the well-known non-steroidal anti-inflammatory drug (NSAID), Naproxen. The synthesis of these derivatives from this compound typically follows the principles of malonic ester synthesis.

The process begins with the alkylation of this compound. In this step, a methyl group is introduced at the alpha-carbon of the malonate ester. This is typically achieved by treating the malonate with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with a methyl halide (e.g., methyl iodide or methyl bromide) in an SN2 reaction to form diethyl 2-(6-methoxy-2-naphthyl)-2-methylmalonate.

Following alkylation, the resulting diester undergoes hydrolysis, usually under basic conditions with a reagent like sodium hydroxide (B78521), to convert the two ester groups into carboxylate salts. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylates to yield 2-(6-methoxy-2-naphthyl)-2-methylmalonic acid.

The final step is the decarboxylation of the substituted malonic acid. Heating the diacid to a suitable temperature causes the loss of one of the carboxyl groups as carbon dioxide, resulting in the formation of the desired 2-(6-methoxy-2-naphthyl)propionic acid. This synthetic route provides an efficient method for constructing the core structure of Naproxen and related compounds.

Table 1: Key Steps in the Synthesis of 2-(6-Methoxy-2-naphthyl)propionic Acid

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Alkylation | 1. Sodium ethoxide (NaOEt) 2. Methyl iodide (CH₃I) | Diethyl 2-(6-methoxy-2-naphthyl)-2-methylmalonate |

| 2 | Hydrolysis | 1. Sodium hydroxide (NaOH) 2. Hydrochloric acid (HCl) | 2-(6-Methoxy-2-naphthyl)-2-methylmalonic acid |

| 3 | Decarboxylation | Heat (Δ) | 2-(6-Methoxy-2-naphthyl)propionic acid |

Precursor to Substituted Naphthalene (B1677914) Scaffolds

The chemical reactivity of this compound extends beyond its use in the synthesis of propionic acid derivatives. The naphthalene ring and the malonate group offer multiple sites for further chemical modification, making it a valuable precursor for a wide range of substituted naphthalene scaffolds.

Construction of Heterocyclic Systems Fused to Naphthalene

The diethyl malonate moiety in this compound can be utilized in cyclization reactions to construct heterocyclic rings fused to the naphthalene core. For instance, the active methylene (B1212753) group of the malonate can participate in condensation reactions with various electrophiles.

One potential application is the synthesis of pyranonaphthoquinones and other related heterocyclic systems. By reacting this compound with appropriate bifunctional reagents, it is possible to form new rings. For example, a reaction with an α,β-unsaturated ketone could, in principle, lead to the formation of a six-membered ring fused to the naphthalene system through a Michael addition followed by an intramolecular condensation.

Furthermore, the ester groups of the malonate can be converted into other functional groups, such as amides or hydrazides, which can then undergo intramolecular cyclization to form nitrogen-containing heterocycles like pyridinones or pyrazolidinones fused to the naphthalene ring. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities.

Synthesis of Naphthalene-Based Compounds with Diverse Functionalities

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups at different positions on the ring. The directing effects of the existing methoxy (B1213986) and alkylmalonate substituents will influence the regioselectivity of these reactions.

For example, nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be performed on the naphthalene nucleus to introduce nitro, halo, sulfonic acid, and acyl or alkyl groups, respectively. These newly introduced functional groups can then be further manipulated to create a diverse library of naphthalene-based compounds.

The malonate portion of the molecule also provides a handle for introducing additional functionality. As previously discussed, the alpha-carbon can be alkylated or acylated. The ester groups can be reduced to alcohols, which can then be converted to other functional groups such as halides or ethers. This versatility allows for the synthesis of a wide array of naphthalene derivatives with tailored electronic and steric properties for various applications, including as ligands for metal catalysts or as building blocks for novel organic materials.

Role in the Synthesis of Chiral Naphthalene Derivatives

The synthesis of Naproxen, a chiral molecule, implies the importance of controlling stereochemistry in the preparation of 2-(6-methoxy-2-naphthyl)propionic acid derivatives. While the classical malonic ester synthesis described in section 4.1 produces a racemic mixture of the final product, modifications to this route can be employed to achieve the synthesis of a specific enantiomer.

The creation of the chiral center occurs during the alkylation of the malonate derivative. In the synthesis of (S)-Naproxen, the desired enantiomer, several strategies can be employed. One approach involves the use of a chiral auxiliary. The diethyl malonate can be converted to a chiral ester or amide, where the chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to the preferential formation of one enantiomer. After the alkylation step, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Another strategy involves the use of a chiral phase-transfer catalyst during the alkylation step. These catalysts can create a chiral environment around the enolate, influencing the direction of attack of the electrophile and resulting in an excess of one enantiomer.

Furthermore, enzymatic resolution can be employed to separate the enantiomers of the final 2-(6-methoxy-2-naphthyl)propionic acid or an earlier intermediate. Specific enzymes can selectively react with one enantiomer, allowing for the separation of the two.

The ability to introduce a chiral center with high stereocontrol is crucial for the synthesis of many biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. The use of this compound as a starting material in these asymmetric syntheses highlights its importance in the preparation of enantiomerically pure naphthalene derivatives.

Q & A

Basic: What analytical techniques are used to characterize Diethyl 6-methoxy-2-naphthylmalonate and its derivatives?

Answer:

Characterization involves a multi-technique approach:

- HPLC : Assess purity and quantify impurities (e.g., residual reactants or byproducts) .

- NMR (¹H/¹³C) : Elucidate molecular structure, confirm substituent positions, and detect stereochemistry .

- GC-MS : Identify volatile degradation products or synthetic intermediates .

- X-ray Diffraction : Resolve crystal structure and confirm regiochemistry .

- DSC/POM : Analyze thermal stability and phase transitions (e.g., melting points or polymorphic forms) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Contradictions often arise from overlapping signals or solvent effects. Strategies include:

- Multi-nuclear NMR : Combine ¹H, ¹³C, and 2D-COSY/HMQC to resolve ambiguous peaks .

- Isotopic Labeling : Use deuterated analogs to simplify spectra (e.g., for distinguishing methoxy vs. aromatic protons) .

- Cross-validation with IR/Raman : Confirm functional group assignments (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to validate structural hypotheses .

Basic: What are the common synthetic routes for preparing this compound?

Answer:

Key methods include:

Knoevenagel Condensation : Reacting diethyl malonate with 6-methoxy-2-naphthaldehyde under basic conditions (e.g., piperidine catalyst) .

Claisen-Schmidt Reaction : Base-mediated coupling of activated naphthyl ketones with malonate esters .

Michael Addition : Using malonate enolates to attack α,β-unsaturated naphthyl carbonyl systems .

| Method | Key Conditions | Yield Optimization Tips |

|---|---|---|

| Knoevenagel Condensation | Ethanol reflux, piperidine catalyst | Use anhydrous solvents to avoid hydrolysis |

| Claisen-Schmidt | NaOH/EtOH, 50–70°C | Control pH to minimize side reactions |

Advanced: What strategies optimize reaction yields in synthesizing this compound derivatives?

Answer:

Yield optimization requires systematic parameter tuning:

- Catalyst Screening : Test bases (e.g., DBU vs. K₂CO₃) for enolate formation efficiency .

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Temperature Gradients : Perform reactions under reflux (80–120°C) to accelerate kinetics while avoiding decomposition .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Basic: How does the malonate moiety influence the reactivity of this compound?

Answer:

The malonate group enables:

- Nucleophilic Attack : Enolate formation under basic conditions for C–C bond formation .

- Decarboxylation : Thermal or acidic cleavage to generate α,β-unsaturated ketones .

- Steric Modulation : Ethyl ester groups balance reactivity and stability during synthesis .

Advanced: What methodologies study enzyme inhibition by this compound derivatives?

Answer:

Mechanistic studies employ:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for cyclooxygenase or hydrolases) .

- Molecular Docking : Predict binding modes with enzymes like COX-2 using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers away from ignition sources (flash point >150°C) .

Advanced: How do substituents on the naphthyl group modulate biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

- Methoxy Position : Ortho-substitution (vs. para) improves steric fit in receptor sites (observed in naproxen analogs) .

- Halogenation (e.g., -Br) : Increases electrophilicity for covalent enzyme inhibition .

Basic: What purification methods are effective for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

- Column Chromatography : Separate non-polar byproducts with silica gel (hexane/EtOAc eluent) .

- Distillation : For liquid derivatives, fractional distillation under reduced pressure .

Advanced: How can computational models predict novel reactivity of this compound?

Answer:

- DFT Calculations : Simulate transition states for malonate alkylation or cycloadditions .

- MD Simulations : Track conformational stability in solvent environments (e.g., water vs. DMSO) .

- QSAR Modeling : Corrogate substituent effects with bioactivity data to design optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.